molecular formula C18H36O3 B1205855 3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine CAS No. 5856-32-6

3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine

Cat. No. B1205855
CAS RN: 5856-32-6
M. Wt: 300.5 g/mol
InChI Key: PAZZVPKITDJCPV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-10-hydroxyoctadecanoic acid is a hydroxy fatty acid that is octadecanoic acid (stearic acid) in which the pro-R hydrogen has been replaced by a hydroxy group. It is a conjugate acid of a (R)-10-hydroxyoctadecanoate.

Scientific Research Applications

Anti-Inflammatory Applications

  • Triazines as Anti-Inflammatory Agents: A study by Saxena et al. (1994) synthesized derivatives like 5,6-Diphenyl 1,2,4-triazine-3-thiol and screened them for anti-inflammatory activity in rats, showing significant activity compared to standard treatments (Saxena, Verma, Saxena, & Shanker, 1994).

Pesticidal Applications

  • Synthesis and Pesticidal Activities: Gupta et al. (1985) prepared a series of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines and assessed their pesticidal activities, demonstrating their potential in this field (Gupta, Bhattacharya, Hajela, Shankar, & Ahmad, 1985).

Biologically Active Derivatives

  • Novel Hybrid Thiazolidine-Triazine Derivatives: Thabet et al. (2015) reported the synthesis of biologically active hydrazones, Schiff's base, and hybrid thiazolidine-triazine derivatives from 4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-benzaldehyde (Thabet, Ubeid, & El-feky, 2015).

Corrosion Inhibition

Anticancer Applications

Medicinal and Pharmacological Significance

  • 1,2,4-Triazine Chemistry: Abdel-Rahman et al. (2015) reviewed the synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines, highlighting their medicinal, pharmacological, and biological importance (Abdel-Rahman, Makki, Ali, & Ibrahim, 2015).

properties

IUPAC Name

3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N6S2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)37-39-33(35-29)41-23-13-14-24-42-34-36-30(26-17-7-2-8-18-26)32(38-40-34)28-21-11-4-12-22-28/h1-22H,23-24H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPFDTBQAMYTIU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC=CCSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC/C=C/CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 2
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 3
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 4
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 5
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 6
3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.